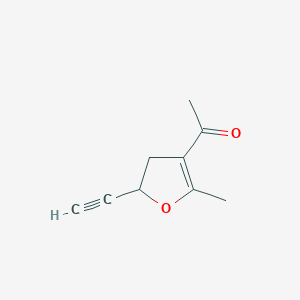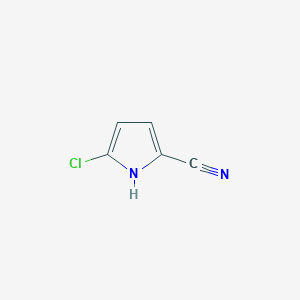
Caulibugulone E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caulibugulone E is a marine bryozoan metabolite that belongs to the family of isoquinoline quinones. It is known for its potent and selective inhibition of the dual specificity phosphatase Cdc25B
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Caulibugulone E can be synthesized from a readily available isoquinoline dione. The synthetic route involves the following steps :
Starting Material: 5-hydroxyisoquinoline.
Oxidation: The starting material is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of water and ethanol at room temperature.
Cyclization: The oxidized product undergoes cyclization in the presence of cerium(III) chloride and methylamine.
Purification: The crude product is purified by chromatography to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve oxidation, cyclization, and purification, which can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Caulibugulone E undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PIFA in water-ethanol mixture.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities.
Wissenschaftliche Forschungsanwendungen
Caulibugulone E has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying quinone chemistry.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Potential application in cancer treatment due to its inhibition of Cdc25B phosphatase.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
Caulibugulone E exerts its effects by inhibiting the dual specificity phosphatase Cdc25B . This inhibition leads to the disruption of cell cycle regulation, which can result in the selective degradation of Cdc25A protein. The compound stimulates the phosphorylation and subsequent activation of p38 stress kinase, leading to Cdc25A degradation .
Vergleich Mit ähnlichen Verbindungen
Caulibugulone E is part of a family of isoquinoline quinones, which includes other compounds like Caulibugulone A, B, C, and D . Compared to its analogs, this compound is noted for its higher potency and selectivity in inhibiting Cdc25B phosphatase. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Caulibugulone A
- Caulibugulone B
- Caulibugulone C
- Caulibugulone D
Eigenschaften
CAS-Nummer |
662167-19-3 |
|---|---|
Molekularformel |
C10H9N3O |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
5-amino-7-methyliminoisoquinolin-8-one |
InChI |
InChI=1S/C10H9N3O/c1-12-9-4-8(11)6-2-3-13-5-7(6)10(9)14/h2-5H,11H2,1H3 |
InChI-Schlüssel |
DWAVIPRVWSUPLT-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C=C(C2=C(C1=O)C=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



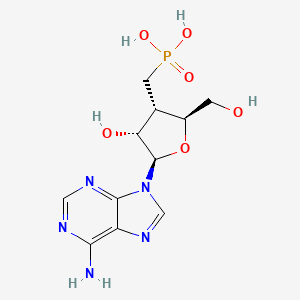
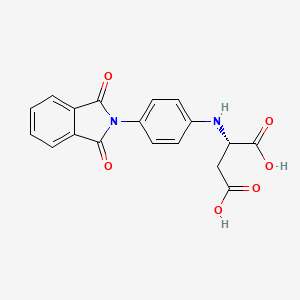
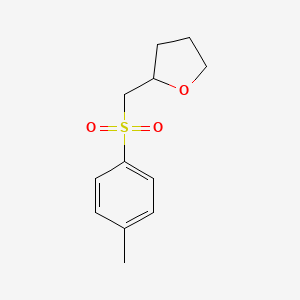


![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)


